molecular formula C15H13NO4 B13851290 5-(2-Nitroethenyl)-2-(benzyloxy)phenol

5-(2-Nitroethenyl)-2-(benzyloxy)phenol

Cat. No.: B13851290
M. Wt: 271.27 g/mol
InChI Key: MLMRBRNHJIPYNM-CMDGGOBGSA-N
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Description

Contextualization of Nitroethenylbenzene Derivatives in Organic Synthesis and Medicinal Chemistry

Nitroethenylbenzene derivatives, often referred to as nitrostyrenes, are a well-established class of organic compounds characterized by a nitro group conjugated with a vinyl group attached to a benzene (B151609) ring. This arrangement of functional groups renders them highly versatile intermediates in organic synthesis. The electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, making it susceptible to a variety of nucleophilic addition reactions, including Michael additions. This reactivity is extensively exploited for the construction of complex molecular frameworks.

In medicinal chemistry, the nitroethenylbenzene scaffold is a recurring motif in a diverse array of biologically active molecules. The presence of the nitro group can influence the electronic and steric properties of a molecule, which in turn can modulate its interaction with biological targets. Compounds bearing this functional group have been investigated for a range of therapeutic applications, owing to their diverse pharmacological activities.

Significance of Phenolic and Benzyloxy Moieties in Bioactive Compounds and Synthetic Building Blocks

The phenol (B47542) moiety, a hydroxyl group directly attached to an aromatic ring, is a cornerstone in the architecture of numerous bioactive natural products and synthetic drugs. The acidic nature of the phenolic hydroxyl group allows it to participate in hydrogen bonding and act as a proton donor, which is often crucial for molecular recognition at biological receptor sites. Furthermore, phenolic compounds are widely recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals.

The benzyloxy group, a benzyl (B1604629) ether, is frequently employed in organic synthesis as a protecting group for hydroxyl functionalities. Its stability under a wide range of reaction conditions and the relative ease of its removal via catalytic hydrogenation make it an invaluable tool for chemists. Beyond its role as a protecting group, the benzyloxy moiety is also an integral part of many pharmacologically active compounds, where its lipophilicity and steric bulk can significantly impact a molecule's pharmacokinetic and pharmacodynamic profiles.

Historical Development and Emerging Research Trajectories for Nitroalkene-Phenol Conjugates

The synthesis of nitroalkenes, including those conjugated with phenolic rings, has a long history, with the Henry reaction, or nitroaldol reaction, being a classical and widely used method. This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. Historically, research focused on the fundamental reactivity and synthetic utility of these compounds.

In recent years, there has been a growing interest in the synthesis and biological evaluation of more complex nitroalkene-phenol conjugates. Modern synthetic methodologies have enabled the creation of a vast library of these compounds with diverse substitution patterns. Current research is increasingly directed towards understanding the structure-activity relationships of these molecules and exploring their potential in various therapeutic areas. The conjugation of the electron-withdrawing nitroalkene with the electron-donating phenol ring system creates a unique electronic environment that is being explored for novel chemical and biological properties.

Scope and Objectives of Academic Inquiry into 5-(2-Nitroethenyl)-2-(benzyloxy)phenol (B1159541)

Academic inquiry into this compound is currently focused on several key areas. A primary objective is the development of efficient and stereoselective synthetic routes to access this molecule and its derivatives. This includes the optimization of reaction conditions to improve yields and purity.

Another significant area of investigation is the thorough characterization of its physicochemical properties. This foundational data is essential for its potential application in various fields.

Furthermore, a key objective is to elucidate the biological activity of this compound. Its structural similarity to other bioactive molecules and its designation as a potential dopamine (B1211576) intermediate suggest that it may interact with biological systems in a meaningful way. biosave.com Research efforts are therefore directed at understanding its mechanism of action and evaluating its potential as a lead compound for drug discovery.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below. This data is crucial for its handling, characterization, and application in a laboratory setting.

PropertyValue
Molecular Formula C₁₅H₁₃NO₄
Molecular Weight 271.27 g/mol
Appearance Brown Solid
Solubility Soluble in Methanol (B129727), Tetrahydrofuran

This data is compiled from commercially available sources. biosave.comchemicalbook.com

Synthesis of this compound

The synthesis of this compound can be conceptually approached through a two-step sequence, a common strategy for the preparation of substituted nitrostyrenes.

Step 1: Synthesis of the Aldehyde Precursor, 2-(benzyloxy)benzaldehyde (B185962)

The initial step involves the protection of the hydroxyl group of a suitably substituted salicylaldehyde (B1680747) with a benzyl group. This is typically achieved through a Williamson ether synthesis.

Step 2: Henry Condensation to form this compound

The second step is a Henry condensation (nitroaldol reaction) between the synthesized 2-(benzyloxy)benzaldehyde derivative and nitromethane (B149229). This base-catalyzed reaction forms the carbon-carbon bond between the aromatic aldehyde and the nitromethane, which is followed by dehydration to yield the final nitroethenyl product.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound. At present, publicly available, peer-reviewed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is limited. The following table is intended to be populated as this information becomes available in the scientific literature.

Spectroscopic Technique Key Data Points
¹H NMR Data not currently available in peer-reviewed literature.
¹³C NMR Data not currently available in peer-reviewed literature.
Infrared (IR) Spectroscopy Data not currently available in peer-reviewed literature.
Mass Spectrometry (MS) Data not currently available in peer-reviewed literature.

Research Findings and Potential Applications

The primary piece of information regarding the potential application of this compound is its classification as a "dopamine intermediate". biosave.com This suggests a potential role in the synthesis of dopamine-related compounds or as a molecule that may interact with the dopaminergic system. However, specific research studies detailing its biological evaluation, mechanism of action, or its precise role as an intermediate are not currently available in the public domain. The exploration of its biological activity remains a key area for future research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

5-[(E)-2-nitroethenyl]-2-phenylmethoxyphenol

InChI

InChI=1S/C15H13NO4/c17-14-10-12(8-9-16(18)19)6-7-15(14)20-11-13-4-2-1-3-5-13/h1-10,17H,11H2/b9-8+

InChI Key

MLMRBRNHJIPYNM-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C[N+](=O)[O-])O

Origin of Product

United States

Chemical Reactivity and Mechanistic Transformations of 5 2 Nitroethenyl 2 Benzyloxy Phenol

Reactivity of the Nitroethenyl Moiety

The nitroethenyl group is a potent electron-withdrawing system, rendering the β-carbon of the vinyl group highly electrophilic. This characteristic is the cornerstone of its reactivity, making it susceptible to a variety of nucleophilic attacks and other transformations.

Michael Acceptor Chemistry and Conjugate Addition Reactions

The most prominent reaction of the nitroethenyl group is its role as a Michael acceptor in conjugate addition reactions. The strong electron-withdrawing nature of the nitro group polarizes the carbon-carbon double bond, making the β-carbon an excellent site for nucleophilic attack. A wide array of nucleophiles can add to this activated olefin.

This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The resulting product is a nitroalkane, which can be further transformed into other functional groups, significantly enhancing the synthetic utility of the parent compound. For instance, asymmetric Michael additions can be achieved using chiral catalysts, leading to the formation of valuable chiral building blocks. researchgate.netsemanticscholar.org The reaction is versatile, accommodating a range of soft nucleophiles.

Table 1: Examples of Potential Michael Addition Reactions

Nucleophile Reagent Example Expected Product Structure
Thiol Benzyl (B1604629) mercaptan Adduct with a sulfur-carbon bond at the β-position
Enolate Diethyl malonate Adduct with a carbon-carbon bond from the malonate
Amine Piperidine (B6355638) Adduct with a nitrogen-carbon bond at the β-position
Organocuprate Lithium diphenylcuprate Adduct with a phenyl group at the β-position

Reductions of the Nitro Group

The nitro group of the nitroethenyl moiety can be reduced to various oxidation states, offering pathways to diverse functionalities. The specific product depends on the reducing agent and reaction conditions employed. masterorganicchemistry.comwikipedia.org

Reduction to Amines: Complete reduction of the nitro group yields a primary amine. This transformation is fundamental in synthetic chemistry as it converts a strongly deactivating group into a strongly activating one. masterorganicchemistry.com Common methods include catalytic hydrogenation over palladium, platinum, or nickel catalysts, or the use of metals like iron, tin, or zinc in acidic media. masterorganicchemistry.comwikipedia.org This reaction would convert 5-(2-nitroethenyl)-2-(benzyloxy)phenol (B1159541) into the corresponding 5-(2-aminoethyl)-2-(benzyloxy)phenol.

Reduction to Hydroxylamines: Partial reduction of the nitro group can lead to the formation of hydroxylamines. This can be achieved using milder reducing agents or carefully controlled reaction conditions, such as zinc dust in the presence of ammonium (B1175870) chloride. wikipedia.org

Reduction to Azoxy Compounds: In some cases, particularly with certain metal hydrides, the reduction of aromatic nitro compounds can lead to dimerization and the formation of azoxy compounds. masterorganicchemistry.com

Table 2: Reduction Products of the Nitro Group

Reagent(s) Resulting Functional Group
H₂, Pd/C or Fe/HCl Amine (-NH₂)
Zn, NH₄Cl Hydroxylamine (-NHOH)
LiAlH₄ (on some aryl nitro compounds) Azo/Azoxy compounds

Cycloaddition Reactions

The electron-deficient double bond of the nitroethenyl group makes it an excellent dienophile or dipolarophile in cycloaddition reactions. These reactions are powerful methods for constructing cyclic and heterocyclic systems.

[3+2] Cycloadditions: The nitroalkene can react with 1,3-dipoles such as nitrones or azides to form five-membered heterocyclic rings. These reactions are often highly regioselective and provide a direct route to complex molecular architectures. nih.gov

[2+2] Cycloadditions: With electron-rich alkenes, such as enamines, [2+2] cycloaddition reactions can occur to form substituted cyclobutane (B1203170) rings.

While specific examples for this compound are not detailed in the literature, its structural similarity to other nitroalkenes suggests it would readily participate in such transformations. The presence of both the benzyloxy and phenolic hydroxyl groups could influence the stereochemical outcome of these reactions.

Nef Reaction Pathways and Carbonyl Formation

The Nef reaction is a classic transformation that converts a primary or secondary nitroalkane into a carbonyl compound (an aldehyde or a ketone, respectively) under acidic conditions. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the adducts formed from the Michael addition to this compound.

The mechanism begins with the deprotonation of the nitroalkane to form a nitronate salt. organic-chemistry.org Subsequent treatment with a strong acid protonates the nitronate to a nitronic acid, which then undergoes hydrolysis to the corresponding carbonyl compound and nitrous oxide. wikipedia.org This pathway provides a synthetic equivalent of an acyl anion, broadening the synthetic applications of the initial Michael addition. researchgate.net Various modifications to the classical Nef reaction exist, including oxidative and reductive methods, which can improve yields and tolerate a wider range of functional groups. organic-chemistry.orgmdma.ch

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive site in the molecule. It is weakly acidic and its oxygen atom is nucleophilic. quora.com Furthermore, it is a strongly activating, ortho- and para-directing group for electrophilic aromatic substitution, though this reactivity is not the focus of this section. libretexts.org

Alkylation and Acylation Reactions

The nucleophilic oxygen of the phenolic hydroxyl group can readily participate in alkylation and acylation reactions. These reactions typically proceed via the formation of a more nucleophilic phenoxide ion by treatment with a base.

Alkylation: The phenoxide ion can react with various alkylating agents, such as alkyl halides or tosylates, in a Williamson ether synthesis to form a new ether linkage. This would convert the phenol (B47542) into a dialkoxybenzene derivative. The choice of base and solvent is crucial for optimizing the reaction and preventing side reactions.

Acylation: Acylation of the phenolic hydroxyl group leads to the formation of a phenyl ester. Common acylating agents include acid chlorides and acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. researchgate.net This reaction is often used to protect the hydroxyl group or to introduce a new functional handle into the molecule. Recently, methods for the specific acylation of phenolic hydroxyls using aldehydes under photocatalytic conditions have also been developed. nih.gov

Table 3: Representative Alkylation and Acylation Reactions

Reaction Type Reagent Example Functional Group Formed
Alkylation Methyl iodide (CH₃I) Methoxy ether (-OCH₃)
Alkylation Benzyl bromide (BnBr) Benzyloxy ether (-OCH₂Ph)
Acylation Acetyl chloride (CH₃COCl) Acetate (B1210297) ester (-OCOCH₃)
Acylation Benzoic anhydride (B1165640) ((PhCO)₂O) Benzoate ester (-OCOPh)

Metal Chelation Properties and Coordination Chemistry

While specific studies on the metal chelation of this compound are not extensively documented, its structural motifs suggest a potential for coordinating with metal ions. The primary site for chelation in related phenolic compounds is the deprotonated phenolate (B1203915) oxygen, which acts as a "hard" donor atom. nih.gov The presence of the adjacent benzyloxy group could provide a second, weaker coordination site through its ether oxygen, potentially forming a five-membered chelate ring with a metal center.

The chelating ability of phenolic compounds is known to be enhanced by substituents that increase the acidity of the hydroxyl group. nih.gov In the case of nitroxoline (B368727) (5-nitro-8-hydroxyquinoline), the nitro group's electron-withdrawing nature reinforces the acidity of the hydroxyl group, thereby improving its chelating capacity. nih.gov Although the nitro group in this compound is not directly on the aromatic ring, its strong electron-withdrawing effect, transmitted through the vinyl bridge, could similarly influence the acidity of the phenol upon deprotection.

Studies on Schiff base ligands, which often contain phenolic moieties, demonstrate that coordination to metal ions like copper(II) occurs through both the deprotonated phenol oxygen and the imine nitrogen, forming stable complexes. nih.gov By analogy, the functional groups within this compound present potential bidentate or even tridentate coordination sites (phenolate oxygen, ether oxygen, and nitro group oxygens) for interaction with various transition metals. The formation of such metal complexes could be leveraged in catalysis or the development of novel materials. researchgate.netekb.eg

Reactivity of the Benzyloxy Protecting Group

The benzyloxy (Bn) group is a widely used protecting group for phenols due to its general stability under a range of conditions. Its reactivity is central to the synthetic utility of this compound, as its selective removal is necessary to unmask the phenolic hydroxyl group for further reactions or to access the final target molecule.

The cleavage of a benzyl ether can be accomplished through several distinct mechanistic pathways. The choice of method is critical, as it must be compatible with the sensitive nitroethenyl group, which is susceptible to reduction and nucleophilic attack.

Hydrogenolysis: The most common method for benzyl ether deprotection is catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source. organic-chemistry.org This method, however, is not suitable for this compound, as the conditions would readily reduce both the nitro group and the alkene double bond.

Acidic Cleavage: Strong acids, such as trifluoroacetic acid (TFA), or Lewis acids like boron trichloride (B1173362) (BCl₃), can effect the cleavage of benzyl ethers. organic-chemistry.org These methods proceed via protonation or coordination to the ether oxygen, followed by nucleophilic attack on the benzyl carbon or formation of a benzyl cation. The viability of this approach would depend on the stability of the nitroethenyl group under strong acidic conditions.

Oxidative Cleavage: Oxidative methods can also be employed. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective for cleaving certain benzyl-type ethers, particularly those with electron-donating groups like p-methoxybenzyl (PMB) ethers. nih.gov Simple benzyl ethers are typically more resistant to DDQ, often requiring more forcing conditions, which provides a basis for selective deprotection if other, more labile benzyl-type ethers are present. nih.gov More recently, catalytic systems using a nitroxyl (B88944) radical and a co-oxidant have been developed for the oxidative deprotection of benzyl groups under mild, ambient temperature conditions, offering an alternative that may be compatible with sensitive functional groups. nih.govorganic-chemistry.org

The table below summarizes common deprotection strategies and their potential compatibility with the nitroethenyl moiety in the target compound.

Deprotection MethodReagent(s)MechanismCompatibility with Nitroethenyl Group
Catalytic Hydrogenolysis H₂, Pd/CReductive CleavageLow : Will reduce nitro group and double bond.
Strong Acid Cleavage TFA, BCl₃Sₙ1/Sₙ2 typeModerate : Depends on acid stability of the substrate.
Oxidative Cleavage DDQHydride AbstractionPotentially High : Benzyl ethers are slow to react; may offer selectivity.
Dissolving Metal Reduction Na/NH₃Reductive CleavageLow : Conditions will likely reduce the nitroethenyl group.
Lewis Acid Cleavage FeCl₃, SnCl₄Coordination/CleavageModerate : Depends on Lewis acid stability of the substrate.

The benzyloxy group is valued for its robustness. It is generally stable to a wide pH range and is inert to many classes of reagents, including organometallics, hydrides (under non-reductive conditions), and mild oxidizing and reducing agents. organic-chemistry.org This stability allows for extensive chemical modifications to other parts of the molecule.

For this compound, the benzyloxy group remains intact during reactions targeting the nitroethenyl moiety, such as Michael additions. Kinetic studies of the addition of amines to various β-nitrostyrenes are performed under conditions where the substituents on the aromatic ring, analogous to the benzyloxy group, are stable. nih.govacs.org This indicates the benzyloxy group is stable to basic and nucleophilic conditions required for such transformations. However, it is not stable under conditions designed for its removal, such as catalytic hydrogenation or treatment with strong Lewis acids. organic-chemistry.org

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Aromatic Substitutions

Further functionalization of the aromatic ring of this compound is dictated by the combined electronic effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The ring is substituted with two groups of opposing electronic character.

The -OCH₂Ph (benzyloxy) group is a moderately activating, ortho, para-director. The oxygen atom donates electron density to the ring via a strong +R (resonance) effect, which outweighs its -I (inductive) electron-withdrawing effect. uomustansiriyah.edu.iq This donation stabilizes the cationic intermediate (sigma complex) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions. organicchemistrytutor.comyoutube.com

The -CH=CHNO₂ (2-nitroethenyl) group is a strongly deactivating, meta-director. The nitro group is one of the most powerful electron-withdrawing groups, and its effect is relayed through the conjugated vinyl system. This -R and -I effect withdraws electron density from the aromatic ring, destabilizing the sigma complex and slowing the rate of reaction. libretexts.org

Nucleophilic Aromatic Substitution (NAS): The standard SₙAr (addition-elimination) mechanism for NAS requires two key features: (1) a good leaving group (like a halide) on the aromatic ring, and (2) strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. chemistrysteps.comyoutube.comlibretexts.org The parent molecule, this compound, does not possess a suitable leaving group on the aromatic ring. Therefore, it is not expected to undergo NAS under typical conditions. youtube.com

Rearrangement Reactions and Isomerization Pathways

The primary focus for rearrangement and isomerization in this molecule is the nitroethenyl side chain.

E/Z Isomerization: The double bond of the nitroethenyl group can potentially undergo E/Z (geometric) isomerization. This process is often induced photochemically. However, studies on a closely related analog, ortho-hydroxy-β-nitrostyrene, revealed that the trans (E) isomer does not efficiently convert to the cis (Z) isomer upon UV irradiation. nih.gov This unusual stability is attributed to the formation of an intramolecular hydrogen bond between the phenolic hydroxyl and the nitro group, which would restrict rotation around the C=C bond. While the hydroxyl group in this compound is protected, the steric bulk and electronic properties of the benzyloxy group may also influence the isomerization dynamics.

Sigmatropic Rearrangements: β-Nitrostyrenes can participate as dienophiles in Diels-Alder reactions. The resulting cycloadducts can, under certain conditions, undergo subsequent sigmatropic rearrangements. For example, heating β-nitrostyrene with a diene can lead to a sequence of cycloaddition followed by a researchgate.netresearchgate.net-sigmatropic rearrangement of the initially formed nitronic ester. beilstein-journals.org

Photochemical Rearrangement: Irradiation of some β-nitrostyrene derivatives can induce rearrangement to form α-keto oximes. However, studies on β-methyl-β-nitrostyrenes have shown that the presence of a nitro substituent on the phenyl ring (meta or para) tends to inhibit this rearrangement pathway. wku.edu This suggests that the electronic nature of the aromatic ring and its substituents plays a crucial role in directing the photochemical fate of the nitroalkene moiety.

Reaction Kinetics and Thermodynamic Considerations in Transformations of this compound

Quantitative studies on the kinetics and thermodynamics of reactions involving this compound are scarce. However, detailed analyses of reactions involving the β-nitrostyrene core provide significant insight into the factors controlling its transformations.

A key reaction of the nitroethenyl group is the Michael-type conjugate addition. A kinetic study of the addition of cyclic secondary amines to a series of substituted β-nitrostyrenes in acetonitrile (B52724) revealed that the reactions proceed through both uncatalyzed (k₂) and amine-catalyzed (k₃) pathways. nih.govacs.org

The effect of substituents on the aromatic ring was quantified using a Hammett plot, which correlates the logarithm of the rate constant with the substituent constant (σ). For the reaction of substituted β-nitrostyrenes with piperidine, the Hammett plots were linear, yielding positive ρ values (ρₓ = 0.84 for the uncatalyzed route and ρₓ = 2.10 for the catalyzed route). nih.gov A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents on the aromatic ring, which enhance the electrophilicity of the β-carbon and stabilize the developing negative charge in the transition state.

A striking thermodynamic finding from this study was a negative enthalpy of activation (ΔH‡) for the reaction of β-nitrostyrene with piperidine, meaning the reaction rate decreased as the temperature increased. nih.gov This points to the existence of a stable pre-equilibrium intermediate before the rate-determining step.

Computational studies using Density Functional Theory (DFT) have also been employed to understand the thermodynamics of reactions involving β-nitrostyrenes. For the [3+2] cycloaddition reaction between nitrone and (E)- and (Z)-β-nitrostyrenes, the Gibbs free energy profiles were calculated. The reaction involving the (E)-isomer was found to be endo selective, with the endo transition state being 2.2 kcal/mol lower in Gibbs free energy than the exo transition state. rsc.org

The table below presents selected thermodynamic and kinetic data for reactions of β-nitrostyrene derivatives from the literature, which serve as a model for the reactivity of the target compound.

ReactionReactantsParameterValueReference
Michael Addition β-Nitrostyrene + PiperidineEnthalpy of Activation (ΔH‡)-2.1 ± 0.1 kcal/mol nih.govacs.org
Michael Addition β-Nitrostyrene + PiperidineEntropy of Activation (ΔS‡)-53.4 ± 0.4 cal/mol·K nih.govacs.org
Michael Addition Substituted β-Nitrostyrenes + PiperidineHammett ρₓ (catalyzed)2.10 nih.gov
[3+2] Cycloaddition (E)-β-Nitrostyrene + NitroneΔΔG‡ (endo-exo)-2.2 kcal/mol rsc.org
[3+2] Cycloaddition (Z)-β-Nitrostyrene + NitroneActivation Enthalpy (ΔH‡)4.4 kcal/mol rsc.org

These data collectively show that the nitroethenyl group is a highly reactive electrophile, and its transformations are sensitive to electronic, steric, and thermodynamic factors.

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 2 Nitroethenyl 2 Benzyloxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopic Assignments and Conformation Analysis

Data not available. A ¹H NMR spectrum would be expected to reveal the chemical shifts and coupling constants of the protons in the molecule, including those on the aromatic rings, the vinyl group, and the benzylic methylene (B1212753) group. This information would be crucial for confirming the substitution pattern and determining the conformation of the nitroethenyl side chain.

¹³C NMR Spectroscopic Characterization and Carbon Framework Elucidation

Data not available. A ¹³C NMR spectrum would provide the chemical shifts of each unique carbon atom in 5-(2-Nitroethenyl)-2-(benzyloxy)phenol (B1159541), allowing for the complete characterization of the carbon skeleton.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

Data not available. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity of the entire molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Data not available. HRMS analysis would provide the exact mass of the molecular ion of this compound, which would allow for the determination of its elemental formula (C₁₅H₁₃NO₄).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Data not available. MS/MS studies would involve the isolation and fragmentation of the molecular ion to produce a characteristic fragmentation pattern. Analysis of these fragments would help to elucidate the structure of the molecule and understand its gas-phase ion chemistry.

Ionization Methods (e.g., ESI, APCI, EI) and Their Applicability

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. The choice of ionization method is critical and depends on the analyte's properties such as polarity, thermal stability, and molecular weight. For this compound, several ionization techniques are applicable.

Electron Ionization (EI): This is a classic hard ionization technique where high-energy electrons bombard the sample, causing ionization and extensive fragmentation. While EI is excellent for providing detailed structural information through characteristic fragmentation patterns, the molecular ion peak may be weak or absent for molecules that are not very stable. Synthesized nitrostyrene (B7858105) derivatives have been successfully identified using EI-MS. uc.pt

Electrospray Ionization (ESI): As a soft ionization technique, ESI is well-suited for polar and non-volatile molecules. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. Given the phenolic hydroxyl group in this compound, it can be readily analyzed in negative ion mode (ESI-). ESI-MS has been effectively used to study reaction mixtures involving β-nitrostyrene. mdpi.com High-resolution mass spectrometry coupled with ESI can provide highly accurate mass measurements, aiding in the confirmation of the elemental formula. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for compounds that are less polar than those analyzed by ESI and have some thermal stability. It involves creating reagent ions from a solvent spray at atmospheric pressure, which then ionize the analyte molecules through chemical reactions. This method could serve as an alternative to ESI for the analysis of this compound.

Table 1: Comparison of Ionization Methods for this compound

Ionization Method Principle Applicability to Target Compound Expected Ions Information Obtained
Electron Ionization (EI) High-energy electrons bombard the analyte in a vacuum. Suitable; may cause significant fragmentation. M⁺•, fragment ions Structural elucidation, fragmentation pattern.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol. Highly suitable due to the polar phenolic group. [M-H]⁻, [M+H]⁺ Accurate molecular weight, minimal fragmentation.

| Atmospheric Pressure Chemical Ionization (APCI) | Analyte is ionized by gas-phase ion-molecule reactions at atmospheric pressure. | Suitable; good for moderately polar compounds. | [M+H]⁺, [M-H]⁻ | Molecular weight confirmation. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct structural features.

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. researchgate.net

C-H Stretches: Aromatic and vinylic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretches from the benzyloxy group's CH₂ will be observed just below 3000 cm⁻¹.

NO₂ Stretches: The nitro group is characterized by two strong absorption bands: an asymmetric stretching vibration around 1500-1560 cm⁻¹ and a symmetric stretching vibration around 1345-1385 cm⁻¹. researchgate.net

C=C Stretches: Vibrations for the aromatic rings and the ethenyl double bond are expected in the 1450-1650 cm⁻¹ region.

C-O Stretches: The spectrum will also feature C-O stretching vibrations from the phenol (B47542) and the benzyl (B1604629) ether functionalities, typically found in the 1000-1300 cm⁻¹ range.

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic O-H Stretch, hydrogen-bonded 3200 - 3600 (broad)
Aromatic/Vinylic C-H Stretch 3000 - 3100
Aliphatic C-H (CH₂) Stretch 2850 - 2960
Nitro (NO₂) Asymmetric Stretch 1500 - 1560 (strong)
Nitro (NO₂) Symmetric Stretch 1345 - 1385 (strong)
Aromatic/Vinylic C=C Stretch 1450 - 1650
Ether C-O Stretch 1050 - 1150

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound, involving the phenol ring, the nitroethenyl group, and the benzyloxy ring, gives rise to characteristic absorption bands in the UV-Vis spectrum.

The spectrum is expected to be dominated by π→π* transitions. Studies on structurally similar ortho-hydroxy-β-nitrostyrenes show strong absorption bands with maxima around 320 nm and 360 nm. nih.gov The absorption at the longer wavelength (around 360 nm) can be attributed to the electronic transition involving the entire conjugated system, which is significantly influenced by the electron-donating hydroxyl group and the electron-withdrawing nitro group. The presence of the benzyloxy group may cause minor shifts in the absorption maxima compared to a simple hydroxyl substituent.

Table 3: Expected UV-Vis Absorption Data for this compound

Transition Type Chromophore Expected λmax (nm)
π→π* Conjugated nitroethenyl-phenol system ~350 - 370

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis (if applicable to chiral derivatives)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques used to determine the absolute configuration and conformation of chiral molecules. The parent compound, this compound, is achiral and therefore would not exhibit a VCD or ECD spectrum.

However, these techniques would become highly relevant if a chiral center were introduced into the molecule. For instance, if a chiral substituent were added to the aromatic ring or the ethenyl group, the resulting enantiomers would produce mirror-image VCD and ECD spectra. These experimental spectra could then be compared with quantum chemical predictions to assign the absolute configuration of the chiral derivative.

Chromatographic Separation Techniques for Purification and Purity Assessment

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and performing quantitative analysis of non-volatile compounds like this compound. A reversed-phase HPLC method would be most suitable.

Stationary Phase: A C18 (octadecylsilane) column is a common and effective choice for separating moderately polar aromatic compounds.

Mobile Phase: A mixture of an aqueous solvent (often with a buffer like acetate (B1210297) or a small amount of acid like formic acid to ensure the phenol is not ionized) and an organic modifier such as acetonitrile (B52724) or methanol (B129727) would be used. chromatographyonline.com A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation and peak shape.

Detection: Given the compound's strong UV absorbance due to its extensive conjugation, a UV detector set at one of its absorption maxima (e.g., ~360 nm) would provide high sensitivity and selectivity. scirp.org

Table 4: Representative HPLC Method Parameters for Analysis

Parameter Condition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 360 nm

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, its application to this compound is limited by the compound's low volatility and potential for thermal degradation due to the presence of the polar phenolic hydroxyl and nitro groups.

Direct analysis by GC-MS would likely require high inlet and oven temperatures, which could cause the molecule to decompose before reaching the detector. To overcome this, a derivatization step is often necessary to create a more volatile and thermally stable analogue. The most common approach for a phenolic compound is silylation, where the acidic proton of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. This derivatization significantly reduces the compound's polarity and increases its volatility, making it amenable to GC-MS analysis. researchgate.net Analysis of underivatized nitrostyrene compounds can be challenging, but GC-MS has been used for profiling related phytochemicals. researchgate.net

Column Chromatography and Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a primary analytical tool for the real-time monitoring of the reaction progress. The technique allows for the qualitative assessment of the reaction mixture's composition at various time points. By spotting the reaction mixture on a TLC plate alongside the starting materials, the progress of the condensation can be visually tracked. The disappearance of the starting aldehyde spot and the appearance of a new, typically more polar, product spot indicate the progression of the reaction.

The choice of the mobile phase is critical for achieving good separation of the components on the TLC plate. For compounds like this compound and its precursors, which possess both phenolic and benzylic ether moieties, solvent systems of intermediate polarity are generally effective. A common stationary phase for this analysis is silica (B1680970) gel.

Once TLC analysis indicates the completion of the reaction, column chromatography is employed for the purification of the crude product. This preparative technique separates the desired compound from unreacted starting materials, by-products, and other impurities. The selection of the eluent for column chromatography is often guided by the results obtained from the TLC analysis. An optimal solvent system for column chromatography is one that provides a significant difference in the retention factor (Rf) values between the product and its impurities, ideally with the product having an Rf value in the range of 0.2-0.4 for efficient separation.

The separation is based on the differential adsorption of the components of the mixture onto the stationary phase (typically silica gel) and their varying solubility in the mobile phase. Less polar compounds will travel faster down the column, while more polar compounds will be retained more strongly by the silica gel and elute later. In the context of the synthesis of this compound, the product is generally more polar than the starting benzaldehyde (B42025), resulting in a lower Rf value on a TLC plate and slower elution from a chromatography column.

For instance, in a typical synthesis, the starting material, a substituted benzaldehyde, will have a higher Rf value compared to the resulting nitroalkene product. This difference in polarity is exploited for their separation. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate or petroleum ether and diethyl ether, is commonly used as the eluent. The polarity of the eluent can be adjusted by varying the ratio of the solvents to achieve optimal separation.

The progress of the separation during column chromatography is itself monitored by TLC. Small aliquots of the eluted fractions are collected and spotted on a TLC plate to identify the fractions containing the pure product. Fractions exhibiting a single spot corresponding to the Rf value of the desired compound are then combined and the solvent is evaporated to yield the purified this compound.

Research Findings and Data

Detailed studies on the chromatographic behavior of substituted nitrostyrenes have established effective solvent systems for their separation. For β-nitrostyrene derivatives, mixtures of hexane and diethyl ether or hexane and ethyl acetate are frequently employed for both TLC and column chromatography on a silica gel stationary phase.

To illustrate the application of these techniques, consider the hypothetical TLC data for the monitoring of the synthesis of this compound. The starting material, 2-(benzyloxy)-5-formylphenol, being less polar, would exhibit a higher Rf value than the more polar product.

Table 1: Hypothetical TLC Monitoring Data

CompoundStructureRf Value (Hexane:Ethyl Acetate 3:1)Spot Characteristics under UV light (254 nm)
2-(Benzyloxy)-5-formylphenol (Starting Material)C₁₄H₁₂O₃0.65Dark spot
This compound (Product)C₁₅H₁₃NO₄0.30Dark spot

This data demonstrates a clear separation between the starting material and the product, which is essential for effective reaction monitoring and for guiding the subsequent purification by column chromatography. The lower Rf value of the product confirms its increased polarity due to the presence of the nitroethenyl group.

For the preparative separation by column chromatography, an isocratic elution with a solvent system like hexane:ethyl acetate (3:1) could be employed. Alternatively, a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be used to achieve a more refined separation, especially if multiple by-products are present. The fractions collected would be analyzed by TLC to identify and combine those containing the pure product.

Computational and Theoretical Studies of 5 2 Nitroethenyl 2 Benzyloxy Phenol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Detailed quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule. These methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial for predicting its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the ground-state properties of molecules, such as optimized molecular geometry (bond lengths and angles), vibrational frequencies, and electronic properties like dipole moment and partial charges. However, no specific DFT studies on 5-(2-Nitroethenyl)-2-(benzyloxy)phenol (B1159541) have been identified in the surveyed literature.

Ab Initio Methods for Electronic Correlations

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods are essential for accurately describing electronic correlations, which play a significant role in the electronic structure and properties of molecules. A literature search did not yield any studies that have employed ab initio calculations to investigate the electronic correlations in This compound .

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences and the associated energy landscapes is vital for predicting the most stable forms of a molecule and their relative populations. To date, no conformational analysis or detailed energy landscape studies for This compound have been published.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO-LUMO Energy Gaps and Their Correlation with Chemical Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. Specific calculations of the HOMO-LUMO energy gap for This compound are not available in the current body of scientific literature.

Electrostatic Potential Surfaces for Intermolecular Interactions

The electrostatic potential surface of a molecule provides a visual representation of the charge distribution and is invaluable for predicting how a molecule will interact with other molecules. It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Regrettably, there are no published studies that present or analyze the electrostatic potential surface of This compound .

Spectroscopic Property Prediction through Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Theoretical calculations, typically using Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the isotropic magnetic shielding constants of the nuclei in the optimized molecular geometry. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

A hypothetical data table for predicted NMR chemical shifts would resemble the following:

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1150-160
C2115-125
C37.0-7.5120-130
C47.0-7.5120-130
C5130-140
C67.0-7.5110-120
C7 (ethenyl)7.5-8.0135-145
C8 (ethenyl)7.8-8.2130-140
C (benzyloxy)135-145
CH₂ (benzyloxy)5.0-5.570-80
Phenyl H (benzyloxy)7.2-7.6
Phenyl C (benzyloxy)125-135
OH9.0-10.0

Note: The values in this table are hypothetical and for illustrative purposes only.

Vibrational Frequency Calculations for IR and Raman Spectra

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations are typically performed at the same level of theory as the geometry optimization. The resulting vibrational modes can be visualized to understand the specific atomic motions associated with each frequency. Theoretical spectra are invaluable for assigning experimental bands to specific functional groups and vibrational modes.

A sample data table for predicted vibrational frequencies might include:

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(O-H)3400-3600O-H stretching
ν(C-H aromatic)3000-3100Aromatic C-H stretching
ν(C=C ethenyl)1620-1650Ethenyl C=C stretching
asym ν(NO₂)1500-1550Asymmetric NO₂ stretching
sym ν(NO₂)1330-1370Symmetric NO₂ stretching
ν(C-O-C)1200-1250C-O-C ether stretching

Note: The values in this table are hypothetical and for illustrative purposes only.

Reaction Mechanism Elucidation Using Computational Tools

Computational chemistry is instrumental in exploring the potential reaction pathways of a molecule, providing insights into its reactivity and the formation of products.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction, chemists can computationally locate the transition state (TS) structure, which is the highest energy point along the reaction pathway. Various algorithms are available for this purpose. Once a TS is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanical calculations are excellent for studying static properties and reaction pathways of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, including their interactions with their environment.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.gov This approach is predicated on the principle that the structure of a chemical compound inherently dictates its properties. nih.gov By quantifying molecular structure through numerical descriptors, QSPR models can predict various parameters without the need for extensive experimental measurements, which can be time-consuming and costly. nih.gov For the compound this compound, QSPR modeling can provide valuable insights into its behavior in different chemical and biological systems.

The core of QSPR modeling involves the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov These descriptors can be categorized into several classes, including:

Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects such as size, shape, and branching.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic descriptors: These relate to the electronic structure of the molecule, such as dipole moment, partial charges, and energies of frontier molecular orbitals (HOMO and LUMO). nih.gov

Physicochemical descriptors: These include properties like hydrophobicity (logP) and polarizability, which can be estimated from the molecular structure.

Once a set of descriptors is calculated for a series of related compounds, including this compound, statistical methods are employed to build a predictive model. Common statistical techniques include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). researchgate.net MLR aims to find a linear relationship between the descriptors and the property of interest, while ANN can capture more complex, non-linear relationships. researchgate.net

For instance, a hypothetical QSPR study on a series of nitrostyrene (B7858105) derivatives, including this compound, might aim to predict their partition coefficient (logP), a measure of lipophilicity. The resulting model could take the form of a linear equation, such as:

logP = c₀ + c₁Descriptor₁ + c₂Descriptor₂ + ... + cₙ*Descriptorₙ

Where c₀, c₁, c₂, ..., cₙ are coefficients determined from the regression analysis.

The predictive power of a QSPR model is assessed through various validation techniques, such as cross-validation and the use of an external test set of compounds. A robust and validated QSPR model can then be used to reliably predict the physicochemical properties of new or untested compounds within its applicability domain.

A hypothetical QSPR analysis for this compound and related molecules would involve the steps and generate data as illustrated in the tables below.

Table 1: Hypothetical Molecular Descriptors for a Series of Nitrostyrene Derivatives

CompoundMolecular Weight (MW)LogPPolar Surface Area (PSA)Dipole Moment (Debye)
This compound 271.27 3.5 78.9 5.2
Analog 1241.222.875.64.8
Analog 2285.304.182.15.5
Analog 3255.253.177.35.0

Table 2: Hypothetical QSPR Model for Predicting a Physicochemical Property (e.g., Chromatographic Retention Time)

DescriptorCoefficientStandard Errorp-value
(Intercept)2.150.25<0.001
Molecular Weight (MW)0.030.010.02
LogP0.450.12<0.001
Polar Surface Area (PSA)-0.020.010.04

The development of such QSPR models for this compound would enable the prediction of a wide range of its physicochemical parameters, facilitating its further study and potential applications in various scientific fields.

Mechanistic Biological Investigations of 5 2 Nitroethenyl 2 Benzyloxy Phenol and Its Analogues

Molecular Target Identification and Validation in In Vitro Systems

The initial steps in understanding the biological profile of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol (B1159541) involve the identification and validation of its molecular targets within controlled in vitro environments.

Enzyme Inhibition/Activation Studies (e.g., MAO-B inhibition by related benzyloxy-phenol derivatives)

While direct enzymatic inhibition studies on this compound are not extensively documented in the available literature, significant research has been conducted on structurally related benzyloxy-phenol derivatives, particularly in the context of Monoamine Oxidase B (MAO-B) inhibition. MAO-B is a key enzyme in the degradation of neurotransmitters like dopamine (B1211576).

A range of benzyloxy-phenol analogues have demonstrated potent and selective inhibitory activity against MAO-B. For instance, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives exhibited excellent MAO-B inhibitory activities with comparatively weak effects on MAO-A, indicating a high degree of selectivity. The inhibitory potency of these derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values, underscores their potential as MAO-B inhibitors. Kinetic studies have further revealed that the mode of inhibition by some of these derivatives is competitive and reversible.

The structure-activity relationship (SAR) studies of these analogues have highlighted the importance of the benzyloxy group's position. For example, halogen substitutions on the para-position of the benzyloxy ring have been shown to be more favorable for MAO-B inhibition compared to substitutions at the ortho- or meta-positions.

Below is a data table summarizing the MAO-B inhibitory activities of selected benzyloxy-phenol derivatives:

Compound IDSubstituent on Benzyloxy RingMAO-B IC50 (µM)
3h 4-Fluoro0.062
3i 4-ChloroNot specified

This table is based on data for related benzyloxy-phenol derivatives and not the specific subject compound.

Receptor Binding Assays and Ligand-Target Interactions

As of the current literature review, specific receptor binding assays for this compound have not been reported. The direct interaction of this compound with specific cellular receptors remains an area for future investigation. While studies on styrene (B11656) derivatives have explored potential interactions with dopamine receptors, these are not directly applicable to the subject compound without further specific research. nih.gov

Protein-Ligand Interaction Studies (e.g., involving 4E-BP1 as a dopamine intermediate)

There are no specific protein-ligand interaction studies available in the reviewed literature that detail the binding of this compound to proteins, including the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). While phenolic compounds, in general, are known to interact with proteins, the specific targets and the nature of these interactions for the subject compound are yet to be elucidated. nih.gov

Cellular Pathway Modulation in Model Biological Systems (in vitro)

The effects of this compound and its analogues on cellular pathways are critical to understanding their biological impact. In vitro studies on model cell lines provide insights into how these compounds modulate fundamental processes such as apoptosis and autophagy.

Apoptosis Induction Mechanisms in Cell Lines

The nitrostyrene (B7858105) moiety present in this compound is a key pharmacophore that has been identified as essential for inducing apoptosis in various cancer cell lines. nih.gov Structure-activity relationship studies have confirmed the necessity of the nitro group at the β-position of the side chain for this pro-apoptotic activity. nih.gov

Nitrostyrene derivatives have been shown to induce apoptosis through caspase-3 activation, a key executioner caspase, which subsequently leads to DNA fragmentation, a hallmark of apoptotic cell death. nih.govnih.gov The pro-apoptotic effects of nitrostyrene compounds have been observed in a dose-dependent manner in various cancer cell lines, including chronic lymphocytic leukaemia (CLL), breast cancer (MCF-7), acute promyelocytic leukaemia (HL-60), and cervical cancer (HeLa) cells. researchgate.netresearchgate.net

The induction of apoptosis by some nitrostyrene derivatives is also associated with the release of cytochrome c from the mitochondria into the cytosol, indicating the involvement of the intrinsic apoptotic pathway. nih.govnih.gov

Autophagy Regulation in Cellular Models

The interplay between apoptosis and autophagy is a crucial aspect of cellular response to stress induced by chemical compounds. Studies on nitrostyrene derivatives have indicated that these compounds can induce both programmed cell death and autophagy. nih.gov

In some instances, the induction of autophagy by nitrostyrene derivatives has been shown to have a cytoprotective role, where the inhibition of autophagy leads to an increase in the number of apoptotic cells. nih.gov This suggests that the modulation of autophagy can influence the efficacy of the pro-apoptotic effects of these compounds. The mobilization of cytosolic calcium has been implicated in the induction of autophagy by some nitrostyrene derivatives. nih.gov

Further research is required to fully understand the specific mechanisms by which this compound regulates autophagy and the functional consequences of this regulation in different cellular contexts.

Effects on Cellular Signaling Cascades (e.g., inflammatory pathways)

Phenolic compounds, a broad class that includes this compound, are recognized for their capacity to modulate various intracellular signaling pathways, particularly those central to the inflammatory response. nih.govresearchgate.net Research into compounds with similar structural motifs, such as other phenols and chalcones containing a nitro group, reveals a common mechanism involving the inhibition of key inflammatory mediators. mdpi.comnih.gov These compounds have been shown to exert anti-inflammatory effects by suppressing pro-inflammatory proteins and cytokines, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and various interleukins (e.g., IL-1β, IL-6). nih.govnih.gov

The modulation of these inflammatory markers is often a consequence of interference with upstream signal transduction pathways. nih.govresearchgate.net Key signaling cascades frequently affected by bioactive phenolic compounds include:

Nuclear Factor-κB (NF-κB): This is a primary transcription factor that governs the expression of numerous pro-inflammatory genes. Many phenolic compounds inhibit the activation of the NF-κB pathway, thereby preventing the transcription of its target genes. nih.govnih.gov

Mitogen-Activated Protein Kinases (MAPKs): The MAPK signaling pathways are crucial for regulating cellular processes, including inflammation. Certain phenolic structures can suppress the phosphorylation and activation of MAPKs, leading to a diminished inflammatory response. nih.govnih.gov

Activator protein (AP)-1 and Peroxisome Proliferator-Activated Receptors (PPAR): These are other transcription factors and receptors involved in the complex network of inflammatory signaling that can be modulated by phenolic compounds. nih.govresearchgate.net

For instance, studies on farnesyl phenolic compounds demonstrated a dose-dependent inhibition of TNF-α, IL-1β, IL-6, and prostaglandin (B15479496) E2 production in macrophage cells by suppressing the COX-2, MAPK, and NF-κB signaling pathways. nih.gov Similarly, nitro-containing chalcones have been reported to inhibit enzymes like COX and lipoxygenase (LOX), which are pivotal in the inflammatory cascade. mdpi.com While direct studies on this compound are limited, its structural features suggest a potential to interact with and modulate these critical inflammatory signaling networks.

Mechanistic Studies of Antimicrobial Activity in Cell Cultures (e.g., bacterial, fungal)

Analogues of this compound have demonstrated notable antimicrobial properties in cell culture studies. Research on nitrobenzyl-oxy-phenol derivatives has confirmed their activity against various bacterial strains. nih.govresearchgate.net The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism. nih.govresearchgate.net

For example, studies on hydroquinone (B1673460) derivatives with a nitrobenzyl-oxy-phenol core structure have shown significant antibacterial activity. The compound 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol exhibited potent activity against both clinical isolates and type strains of Moraxella catarrhalis, with an MIC value of 11 µM, which is comparable to the antibiotic ciprofloxacin (B1669076) (MIC of 9 µM). nih.govresearchgate.net The activity of these analogues underscores the potential of the nitro-benzyloxy-phenol scaffold as a basis for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of a Related Nitrobenzyl-oxy-phenol Analogue Data sourced from studies on 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol. nih.govresearchgate.net

Microorganism Strain Type MIC (µM)
Moraxella catarrhalis Type Strain 11

Disruption of Microbial Quorum Sensing Systems

A promising strategy for combating bacterial infections involves the disruption of quorum sensing (QS), a cell-to-cell communication mechanism that bacteria use to coordinate collective behaviors such as virulence factor expression and biofilm formation. mdpi.comnih.gov Targeting QS pathways can render bacteria less virulent and more susceptible to host immune responses without exerting direct bactericidal pressure, which may reduce the development of resistance. nih.govnih.gov

Inhibition of Essential Microbial Enzymes or Cellular Processes

The antimicrobial action of phenolic compounds often stems from their ability to interfere with fundamental microbial structures and processes. mdpi.com One of the primary mechanisms involves the disruption of the microbial cell membrane. The interaction of phenols with the cell membrane can lead to a loss of integrity, increased permeability, and dissipation of the membrane potential, ultimately causing leakage of cellular contents and cell death. mdpi.comnih.gov

Furthermore, phenolic compounds can inhibit essential microbial enzymes. nih.gov This inhibition can occur through the covalent attachment of the phenolic compound to reactive sites on the enzymes, such as free amino or thiol groups. nih.gov This binding alters the enzyme's conformation and blocks its active site, leading to a loss of function. nih.gov The broad ability of phenols to interact with proteins suggests that this compound could potentially inhibit a range of microbial enzymes crucial for processes like energy metabolism, cell wall synthesis, or DNA replication.

Structure-Activity Relationship (SAR) Studies for Biological Interactions

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For complex molecules like this compound, SAR analysis helps to identify the key functional groups responsible for its therapeutic or toxic effects and guides the design of more potent and selective analogues. nih.govcfsre.org

Influence of Substituents on Molecular Target Affinity and Selectivity

The biological activity of benzyloxyphenol derivatives is highly dependent on the nature and position of substituents on the aromatic rings. nih.govmdpi.com

The Nitro Group: The presence of a nitro (NO₂) group is often critical for the biological activity of many compounds. cfsre.orgnih.gov In studies of other compound classes, such as nitazene (B13437292) analogues, the removal of a nitro group from the benzimidazole (B57391) ring consistently leads to a significant decrease in potency. cfsre.orgnih.gov For nitro-containing chalcones, the position of the nitro group on the aromatic ring has been shown to be a determining factor for their anti-inflammatory and vasorelaxant effects. mdpi.com This suggests that the nitro group on the ethenyl side chain of this compound is likely a key contributor to its bioactivity.

The Phenolic Hydroxyl Group: The hydroxyl (-OH) group on the phenol (B47542) ring is a crucial feature. Its ability to donate a hydrogen atom is central to the antioxidant activity of many phenols. mdpi.com Furthermore, the number and position of hydroxyl groups on flavone (B191248) backbones, for example, have been shown to significantly promote anti-inflammatory activity. nih.gov

The Benzyloxy Group: The bulky benzyloxy substituent can influence the molecule's lipophilicity, steric profile, and how it fits into the binding pocket of a target protein or enzyme. Modifications to this group could alter the compound's potency and selectivity.

Substituents on the Phenol Ring: As seen in related nitrobenzyl-oxy-phenol derivatives, the addition of methyl groups to the phenol ring can enhance antibacterial activity. nih.govresearchgate.net For example, 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol showed superior activity against M. catarrhalis compared to an analogue with fewer methyl groups. nih.govresearchgate.net This highlights that even small alkyl substituents can significantly impact the compound's interaction with its microbial target.

Impact of Nitroalkene Configuration (E/Z) on Biological Activity

The double bond in the 2-nitroethenyl side chain of this compound allows for the existence of geometric isomers, specifically the (E) and (Z) configurations. This stereoisomerism can have a profound impact on biological activity, as the different three-dimensional arrangements of the atoms can lead to different interactions with chiral biological targets like enzymes and receptors.

The specific spatial orientation of the nitro group and the phenyl ring relative to the double bond can determine the molecule's ability to fit into a binding site. One isomer may bind with high affinity, leading to a potent biological response, while the other isomer may bind weakly or not at all. In the synthesis of related nitro-containing chalcones, the (E)-isomer is often specifically reported, indicating the importance of stereochemistry in the characterization and activity of these compounds. mdpi.com Therefore, the biological evaluation of individual (E) and (Z) isomers of this compound would be crucial to fully understand its pharmacological profile and to identify the more active configuration.

Role of the Benzyloxy and Phenolic Groups in Biological Recognition

The biological activity of this compound is significantly influenced by its distinct functional groups: the benzyloxy moiety and the phenolic hydroxyl group. Structure-activity relationship (SAR) studies on analogous compounds reveal that these groups are pivotal for molecular recognition and interaction with biological targets. nih.govnih.govcfsre.org

The benzyloxy group is often considered a "pharmacophore" in medicinal chemistry. nih.govresearchgate.net Its presence in a molecule, such as in β-nitrostyrene and chalcone (B49325) analogues, primarily contributes to hydrophobic interactions with target proteins. nih.govresearchgate.net Research suggests that the positioning of the benzyloxy group is critical; for instance, para-substitution of a benzyloxy group on an aromatic ring has been shown to enhance inhibitory activity against enzymes like monoamine oxidase B (MAO-B) more effectively than ortho-positioning. nih.gov This indicates that the benzyloxy moiety likely orients the molecule within a specific hydrophobic pocket of an enzyme's active site. researchgate.net The steric bulk and conformation of this group can therefore dictate the potency and selectivity of the compound. researchgate.net

The phenolic hydroxyl group is a well-established functional group known for its role in antioxidant activity and receptor binding. researchgate.netrsdjournal.org This group can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the active sites of enzymes or receptors, thereby enhancing binding affinity. nih.govnih.gov For example, the incorporation of a phenolic hydroxyl group into certain benzopyran structures was found to improve receptor affinity significantly. nih.gov Furthermore, the phenolic group is central to the radical-scavenging properties of many compounds. nih.govresearchgate.net It can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), with the resulting phenoxyl radical being stabilized by resonance. nih.govmdpi.com The antioxidant activity is also dependent on the position of the hydroxyl group on the aromatic ring, with ortho and para positions often showing higher activity due to their ability to form stable radicals. researchgate.net

Table 1: Summary of Structure-Activity Relationships (SAR) for Benzyloxy and Phenolic Groups

Functional Group Position on Aromatic Ring Apparent Role in Biological Activity Supporting Findings
Benzyloxy Para Enhances inhibitory potency and selectivity. nih.gov Para-substituted analogues show higher MAO-B inhibition compared to other positions. nih.gov
Ortho May lead to lower inhibitory activity. nih.gov Shifting the benzyloxy group to the ortho position can result in a significant drop in activity. nih.gov
General Provides hydrophobic interactions with target sites. researchgate.net The benzyloxy moiety is a key feature in various MAO-B inhibitors, fitting into hydrophobic pockets. researchgate.net
Phenolic Hydroxyl Ortho, Para Generally confers higher antioxidant/radical-scavenging activity. researchgate.net The ability to form stable intramolecular hydrogen bonds and resonance-stabilized radicals enhances activity. researchgate.net
General Improves receptor binding affinity through hydrogen bonding. nih.gov Incorporation of a hydroxyl group can potentiate receptor affinity and antagonist activity. nih.gov

Development of Biological Probes and Chemical Tools Derived from this compound

While this compound is not extensively documented as a biological probe itself, its chemical structure provides a versatile scaffold for the rational design of such tools. The development of fluorescent probes, in particular, has become a powerful method for visualizing and monitoring the activity of specific enzymes and biomolecules in real-time within living systems. nih.govmagtech.com.cnrsc.org

The general strategy for creating a fluorescent probe involves coupling a recognition moiety, which selectively interacts with the target of interest, to a fluorophore (a fluorescent molecule). nih.gov The probe is designed to be in a non-fluorescent or "quenched" state initially. Upon reaction with its specific biological target, a chemical transformation occurs that releases the fluorophore, leading to a "turn-on" fluorescence signal that can be detected and measured. nih.govnih.gov

Derivatives of this compound could serve as the recognition component in such probes. For instance, the phenolic hydroxyl group could be chemically modified by attaching a fluorophore, such as a coumarin (B35378) or fluorescein (B123965) derivative, via an ether linkage. nih.gov This linkage could be designed to be cleavable by a specific enzyme. The activity of the target enzyme would unmask the phenolic hydroxyl group, releasing the fluorophore and generating a fluorescent signal proportional to the enzyme's activity. nih.govrsc.org This library-based approach, where various substrates are screened, is an efficient tool for developing probes to image specific biological activities. rsc.org

Furthermore, the nitroethenyl group is an electron-withdrawing moiety that can participate in various chemical reactions, potentially serving as a reactive handle for covalent labeling of proteins or as a recognition site for specific analytes. Chemical tools based on this scaffold could be developed to map active sites of enzymes or to function as selective inhibitors for mechanistic studies.

Table 2: Potential Strategies for Developing Probes from the this compound Scaffold

Probe Type Design Strategy Target Analyte Mechanism of Action
Enzyme-Activated Fluorescent Probe Attach a fluorophore (e.g., coumarin) to the phenolic oxygen via a linker susceptible to enzymatic cleavage. nih.gov Specific hydrolases or oxidoreductases. Enzymatic cleavage of the linker releases the highly fluorescent fluorophore from its quenched state. nih.gov
Reactive Oxygen Species (ROS) Sensor Modify the core structure with a ROS-reactive trigger group (e.g., boronate ester). Peroxynitrite (ONOO⁻), hydrogen peroxide (H₂O₂). magtech.com.cn The probe reacts specifically with a target ROS, inducing a conformational or electronic change that activates fluorescence. magtech.com.cn
Covalent Labeling Tool Utilize the reactive nitroethenyl group for Michael addition reactions. Cysteine residues in protein active sites. The probe forms a stable covalent bond with nucleophilic residues, allowing for identification and characterization of target proteins.

| Affinity-Based Probe | Functionalize the scaffold with a reporter tag (e.g., biotin) for pull-down assays. | Specific binding proteins or receptors. | The probe binds non-covalently to its target, enabling subsequent isolation and identification of the binding partner. |

Mechanistic Insights into Oxidative Stress Modulation at the Cellular Level

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidant defenses. nih.govnih.gov Phenolic compounds are well-documented modulators of this balance, capable of acting through multiple mechanisms to protect cells from oxidative damage. nih.govtaylorfrancis.com The structure of this compound, containing a phenolic hydroxyl group, suggests it can influence cellular redox homeostasis. nih.gov

The primary mechanism of action for phenolic compounds is direct radical scavenging. mdpi.com The phenolic -OH group can donate a hydrogen atom to highly reactive radicals (e.g., hydroxyl radical, •OH) or a single electron to species like the superoxide (B77818) anion (O₂•⁻), thereby neutralizing their reactivity. nih.govresearchgate.net This process transforms the phenol into a phenoxyl radical, which is significantly less reactive due to the delocalization of the unpaired electron across the aromatic ring, thus terminating the oxidative chain reaction. mdpi.com

Beyond direct scavenging, phenolic compounds can exert indirect antioxidant effects by activating endogenous cellular defense pathways. nih.gov A key pathway is the Nrf2 (NF-E2-related factor 2)-ARE (Antioxidant Response Element) signaling cascade. nih.govunimi.it Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1. nih.gov Electrophilic compounds or oxidative stress can modify Keap1, causing it to release Nrf2. nih.gov Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various genes, upregulating the expression of a suite of protective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). nih.govunimi.it The nitroethenyl group in this compound is an electrophilic Michael acceptor, which could potentially act as an activator of this Nrf2 pathway.

Interestingly, under certain conditions, some polyphenols can also exhibit pro-oxidant activity. mdpi.com This can involve the reduction of metal ions like Cu²⁺ or Fe³⁺, which can then participate in Fenton-like reactions to generate highly reactive hydroxyl radicals from hydrogen peroxide. mdpi.com This dual antioxidant/pro-oxidant role depends on the concentration of the compound and the specific cellular microenvironment. mdpi.com

Table 3: Potential Mechanisms of Oxidative Stress Modulation

Mechanism Cellular Pathway/Process Molecular Interaction Outcome
Direct Antioxidant Action Radical Scavenging The phenolic -OH group donates a hydrogen atom or electron to reactive oxygen species (ROS). nih.govmdpi.com Neutralization of free radicals, termination of oxidative chain reactions. mdpi.com
Indirect Antioxidant Action Nrf2-ARE Pathway Activation The compound may modify Keap1, leading to the release and nuclear translocation of Nrf2. nih.gov Upregulation of phase II detoxifying and antioxidant enzymes (e.g., HO-1, NQO1). nih.govunimi.it
MAP Kinase Signaling Modulation of pathways like ERK, JNK, and p38. nih.govunimi.it Regulation of gene expression related to inflammation and cell survival in response to stress. nih.gov

| Pro-oxidant Action | Metal Ion Reduction & Fenton Reaction | Reduction of transition metal ions (e.g., Fe³⁺ to Fe²⁺), which then react with H₂O₂. mdpi.com | Generation of hydroxyl radicals (•OH), potentially leading to targeted oxidative damage. mdpi.comnih.gov |

Applications of 5 2 Nitroethenyl 2 Benzyloxy Phenol in Chemical Synthesis

As a Precursor for Nitrogen-Containing Heterocycles (e.g., Indoles, Quinolines)

The nitroethenyl moiety is a well-established precursor for the synthesis of nitrogen-containing heterocycles, which are prominent scaffolds in pharmaceuticals and natural products. openmedicinalchemistryjournal.comnih.gov The chemical reactivity of 5-(2-nitroethenyl)-2-(benzyloxy)phenol (B1159541) allows it to serve as a starting material for constructing indole (B1671886) and quinoline (B57606) frameworks.

Indole Synthesis: The synthesis of indoles from ortho-nitro-substituted styrenes is a common and effective strategy. researchgate.net The process typically involves a reductive cyclization of the nitrostyrene (B7858105) derivative. For this compound, this transformation would proceed by reducing the nitro group to an amino group, which then intramolecularly attacks the adjacent vinyl group, leading to the formation of the indole ring. This cyclization can be promoted by various reducing agents, such as iron in acetic acid or through catalytic hydrogenation. epo.orggoogle.com The Leimgruber-Batcho indole synthesis, which starts from a 2-nitrotoluene, proceeds via a nitrostyrene-like intermediate, highlighting the importance of this functional group in forming the indole core. orgsyn.org The resulting product from this specific precursor would be a 5-benzyloxy-6-hydroxyindole, a valuable intermediate for further functionalization.

Quinoline Synthesis: Quinolines can be synthesized through various methods, many of which can utilize precursors derived from nitrostyrenes. nih.govresearchgate.netnih.gov For instance, the nitroethenyl group can be transformed into other functionalities that are amenable to cyclization strategies like the Friedländer or Combes quinoline synthesis. These methods typically involve the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. organic-chemistry.org By modifying the nitroethenyl group of this compound, it is possible to generate the necessary precursors for these classical quinoline syntheses.

HeterocycleSynthetic StrategyKey Transformation
Indole Reductive CyclizationReduction of the nitro group to an amine, followed by intramolecular cyclization.
Quinoline Friedländer/Combes SynthesisConversion of the nitroethenyl group into a carbonyl or related functionality, followed by condensation and cyclization.

In the Synthesis of Phenolic and Benzyloxy-Substituted Building Blocks

The compound this compound is itself a functionalized phenolic and benzyloxy-substituted molecule. chemicalbook.com The reactivity of its nitroethenyl group can be harnessed to create a variety of other useful synthetic building blocks while retaining the core substituted phenol (B47542) structure. nih.govmdpi.com

The nitroalkene moiety can undergo a range of chemical transformations:

Reduction: Reduction of the carbon-carbon double bond (conjugate reduction) or reduction of the nitro group to an amine can yield valuable intermediates. For example, complete reduction of the nitroethenyl group would yield 5-(2-aminoethyl)-2-(benzyloxy)phenol, a direct precursor to phenylethylamine structures.

Oxidation: Oxidative cleavage of the double bond can generate a carboxylic acid or aldehyde functionality, leading to substituted benzoic acids or benzaldehydes.

Addition Reactions: The double bond can participate in various addition reactions, such as halogenation or hydrohalogenation, introducing further points of functionality for subsequent synthetic steps.

These transformations allow chemists to convert the nitroethenyl group into a diverse array of functional groups, creating a library of phenolic building blocks suitable for constructing more complex molecules, including synthetic polyphenols and other bioactive compounds. nih.govresearchgate.net

As a Dienophile or Michael Acceptor in Organic Transformations

The electron-withdrawing nature of the nitro group makes the nitroethenyl moiety a potent electron-deficient system, enabling it to participate in important carbon-carbon bond-forming reactions.

Michael Acceptor: The α,β-unsaturated nitroalkene structure of this compound makes it an excellent Michael acceptor. nih.gov The β-carbon of the double bond is highly electrophilic and susceptible to conjugate addition by a wide range of nucleophiles, including carbanions (like enolates), amines, and thiols. This reaction, known as the Michael addition, is a fundamental tool for forming carbon-carbon and carbon-heteroatom bonds in a controlled manner. The resulting adducts can then be further manipulated, often by leveraging the reactivity of the newly introduced substituent and the existing nitro group. In some cases, the reaction can proceed through an "umpolung" mechanism, where the normally electrophilic β-carbon is transiently converted into a nucleophilic site. nih.gov

Dienophile: While less common than its role as a Michael acceptor, the activated double bond in nitroalkenes can also function as a dienophile in Diels-Alder reactions. This [4+2] cycloaddition with a suitable diene would lead to the formation of a six-membered ring, providing a pathway to complex cyclic and bicyclic structures bearing the benzyloxyphenol substituent.

Reaction TypeRole of CompoundKey FeatureProduct Type
Michael Addition Michael AcceptorElectrophilic β-carbon in the nitroethenyl group.Acyclic C-C or C-heteroatom bond formation.
Diels-Alder Reaction DienophileElectron-deficient double bond.Cyclic/Bicyclic compounds.

Synthesis of Dopamine-Related Compounds and Neurochemical Probes

The structure of this compound is well-suited for the synthesis of dopamine (B1211576) and its analogs. It is explicitly identified in chemical databases as a dopamine intermediate. biosave.com Dopamine is a crucial neurotransmitter, and its analogs are important tools in neuroscience research and for the treatment of various neurological disorders. nih.gov

The synthetic route from this compound to a dopamine-like structure involves two key transformations:

Reduction of the Nitroethenyl Group: The nitroethenyl group must be reduced to an aminoethyl group (-CH₂CH₂NH₂). This can be achieved in a single step using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through a two-step process involving reduction of the double bond followed by reduction of the nitro group.

Debenzylation: The benzyloxy group (-OCH₂Ph) is a protecting group for the phenol. Cleavage of this benzyl (B1604629) ether, typically through catalytic hydrogenation (e.g., using H₂ and a palladium catalyst), reveals the free hydroxyl group.

Executing these steps yields a 3,4-dihydroxyphenylethylamine structure, which is the core scaffold of dopamine. By modifying the reaction conditions or introducing other reagents, a variety of dopamine receptor antagonists and other neurochemical probes can be synthesized. nih.gov

Role in Natural Product Synthesis as a Key Synthon

A synthon is a conceptual unit within a molecule that assists in planning a synthesis. The structural motifs accessible from this compound, such as substituted indoles, quinolines, and phenylethylamines, are prevalent in a vast number of natural products, particularly alkaloids. uninsubria.itresearchgate.net

Its utility as a key synthon is demonstrated by its potential to build complex molecular architectures. For example, the synthesis of certain classes of alkaloids could involve an initial indole formation via reductive cyclization, followed by further elaboration of the molecule. The presence of the benzyloxy and hydroxyl groups provides handles for introducing additional complexity and for modulating the electronic properties of the aromatic ring during the synthetic sequence. While specific total syntheses explicitly starting from this exact compound may not be widely documented, its structure represents a strategic combination of functional groups that is highly valuable for accessing core fragments of many complex natural products.

Conclusion and Future Research Directions

Summary of Current Understanding of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol (B1159541)

This compound is a multifaceted organic compound that stands at the intersection of several important classes of molecules, including phenols, ethers, and nitrostyrenes. Its chemical structure, featuring a phenolic hydroxyl, a benzyloxy group, and a nitro-conjugated vinyl substituent, endows it with a unique electronic and reactive profile.

The synthesis of this compound can be conceptually approached through established organic chemistry methodologies. A plausible and efficient route involves the Henry reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde. nih.govbiosave.com In this case, the reaction would likely involve 2-(benzyloxy)-5-formylphenol and nitromethane (B149229), catalyzed by a base. This method is widely used for the synthesis of β-nitro alcohols, which can then be dehydrated to yield the corresponding nitroalkenes. nih.gov

The chemical behavior of this compound is dictated by its constituent functional groups. The phenolic hydroxyl group imparts acidic properties and can participate in reactions such as etherification and esterification. The benzyloxy group is generally stable but can be cleaved under specific reductive conditions. The nitroethenyl group is a potent Michael acceptor, making the molecule susceptible to nucleophilic addition reactions. Furthermore, the nitro group can be reduced to an amino group, opening pathways to a variety of other derivatives.

From a biological perspective, while specific studies on this compound are scarce, its structural motifs suggest potential bioactivity. Phenolic compounds are well-known for their antioxidant properties. The nitrostyrene (B7858105) moiety has been associated with a range of biological effects, including antimicrobial and anticancer activities. Notably, this compound has been described as a dopamine (B1211576) intermediate, suggesting a potential role in neurochemistry or as a precursor to neuroactive compounds.

Identification of Knowledge Gaps and Untapped Research Avenues

Despite the theoretical understanding of its chemistry, there is a significant lack of empirical data specifically for this compound in the scientific literature. This presents numerous knowledge gaps and, consequently, untapped research avenues:

Detailed Synthesis and Characterization: While the Henry reaction is a probable synthetic route, detailed experimental conditions, optimization of yields, and comprehensive spectroscopic characterization (NMR, IR, Mass Spectrometry) of this compound are not readily available.

Physicochemical Properties: Fundamental physicochemical properties such as melting point, boiling point, solubility in various solvents, and pKa values have not been systematically determined.

Chemical Reactivity Profile: A thorough investigation of its reactivity with a range of electrophiles and nucleophiles is needed to fully understand its chemical behavior and synthetic utility.

Biological Activity Spectrum: The designation as a "dopamine intermediate" is intriguing but requires substantial experimental validation. A comprehensive screening of its biological activities, including but not limited to, antioxidant, antimicrobial, anticancer, and neuropharmacological effects, is a major untapped area of research.

Structure-Activity Relationship (SAR) Studies: The absence of biological data precludes any SAR studies. Understanding how modifications to the phenolic hydroxyl, the benzyloxy group, or the nitroethenyl moiety affect its biological activity is crucial for the rational design of new derivatives with enhanced properties.

Future Prospects in Synthetic Methodologies and Chemical Transformations

The future of research into this compound from a synthetic standpoint is promising. Key areas for exploration include:

Development of Novel Synthetic Routes: Beyond the classical Henry reaction, exploring alternative and more sustainable synthetic methodologies, such as catalytic C-H activation or cross-coupling reactions, could provide more efficient and atom-economical pathways to this and related compounds.

Exploration of Asymmetric Synthesis: The development of enantioselective synthetic methods to produce chiral derivatives of this compound could be of significant interest, particularly for pharmacological applications where stereochemistry is often critical.

Chemical Transformations of the Nitroethenyl Group: The versatile nitroethenyl group can be transformed into a variety of other functional groups. Systematic studies on the reduction of the nitro group to an amine, cycloaddition reactions involving the double bond, and other transformations would expand the synthetic utility of this compound.

Potential Chemical Transformation Resulting Functional Group/Scaffold Potential Application
Reduction of Nitro GroupAmino GroupPrecursor to amides, sulfonamides, and other nitrogen-containing heterocycles
Cycloaddition ReactionsNovel heterocyclic systemsDevelopment of new bioactive molecules
Michael AdditionFunctionalized side chainsIntroduction of diverse substituents for SAR studies

Emerging Opportunities in Mechanistic Biological Studies and SAR Exploration

The limited biological data for this compound presents a significant opportunity for new research. Future studies should focus on:

In-depth Biological Screening: A systematic evaluation of its biological activity against a wide range of targets is warranted. This should include assays for antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.

Mechanistic Studies: Should any significant biological activity be identified, detailed mechanistic studies will be crucial to understand its mode of action at the molecular level. For instance, if it exhibits anticancer properties, investigating its effects on cell cycle, apoptosis, and specific signaling pathways would be essential.

Structure-Activity Relationship (SAR) Exploration: A focused medicinal chemistry program could be initiated to synthesize a library of analogues. By systematically modifying the core structure, it would be possible to delineate the key structural features responsible for its biological activity and to optimize its potency and selectivity.

Structural Modification Potential Impact on Biological Activity
Variation of the ether group (e.g., different alkyl or aryl substituents)Altering lipophilicity and steric interactions with biological targets
Substitution on the phenolic ringModulating electronic properties and hydrogen bonding capacity
Modification of the nitroethenyl side chainInfluencing reactivity as a Michael acceptor and interaction with target proteins

Potential for Developing Novel Chemical Probes and Synthetic Intermediates

Given its functional group array, this compound holds potential as a valuable tool in chemical biology and organic synthesis:

Development of Chemical Probes: The reactivity of the nitroethenyl group as a Michael acceptor could be exploited for the development of chemical probes to study biological processes. For example, it could be used to covalently label specific nucleophilic residues in proteins, allowing for their identification and characterization. Phenolic fluorophores are also an area of active research.

Versatile Synthetic Intermediate: The multiple reactive sites on the molecule make it a versatile intermediate for the synthesis of more complex molecules. The phenolic hydroxyl allows for the attachment of various moieties, while the nitroethenyl group can be transformed into other functionalities. This makes it a potentially valuable building block in the synthesis of natural products and pharmaceuticals.

Q & A

Q. What are the optimal synthetic routes for 5-(2-nitroethenyl)-2-(benzyloxy)phenol, and how do reaction conditions influence yield and purity?

The synthesis typically involves nitration and benzyl protection steps. Key intermediates include 2-(benzyloxy)phenol derivatives, which undergo nitroethenylation via condensation with nitroethylene precursors. Yield optimization requires strict control of temperature (e.g., 60–80°C in anhydrous DMF) and stoichiometric ratios of nitroethylating agents (e.g., nitroethane derivatives). Purity is enhanced by column chromatography using silica gel with a hexane/ethyl acetate gradient (70:30 to 50:50) . Reaction monitoring via TLC (Rf ~0.4–0.6) and characterization by FT-IR (C=C stretch at 1630–1650 cm⁻¹, NO₂ asymmetric stretch at 1520 cm⁻¹) are critical .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

  • NMR : ¹H NMR shows aromatic protons at δ 6.8–7.5 ppm, benzyloxy CH₂ at δ 4.9–5.1 ppm, and nitroethenyl protons as doublets (J = 12–14 Hz) at δ 7.2–7.4 ppm. ¹³C NMR confirms the nitroethenyl group (C=NO₂ at ~140 ppm) and benzyloxy linkage (C-O at ~70 ppm).
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks at m/z 298–300, with fragmentation patterns indicating loss of NO₂ (m/z 252) or benzyloxy groups (m/z 180) .

Q. What purification strategies mitigate by-product formation during synthesis?

Common by-products include over-nitrated derivatives (e.g., dinitro analogs) and benzyl-deprotected intermediates. Recrystallization in ethanol/water (3:1) removes polar impurities, while preparative HPLC (C18 column, acetonitrile/water 55:45) isolates nitroethenyl isomers. Purity >95% is achievable with iterative solvent washing (e.g., cold ether to remove unreacted nitroethylene precursors) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for structural elucidation?

Discrepancies in NOESY or HMBC correlations (e.g., ambiguous coupling between nitroethenyl and benzyloxy groups) are resolved via DFT calculations (B3LYP/6-31G* basis set). Molecular docking studies predict conformational stability, while electrostatic potential maps validate electron-deficient nitroethenyl regions, aligning with observed reactivity in nucleophilic substitution reactions .

Q. What experimental designs evaluate the compound’s stability under varying pH and temperature conditions?

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24h. Monitor degradation via HPLC (retention time shifts indicate nitro group reduction or benzyl cleavage).
  • Thermal Stability : TGA-DSC analysis (10°C/min, N₂ atmosphere) identifies decomposition thresholds (>180°C for nitroethenyl bond cleavage). Accelerated stability studies (40°C/75% RH) quantify hydrolytic degradation products .

Q. How does the nitroethenyl moiety influence biological activity, and what assays validate its mechanism of action?

The electron-withdrawing nitro group enhances electrophilicity, enabling covalent interactions with thiol groups in enzymes (e.g., glutathione reductase). Antimicrobial activity is tested via broth microdilution (MIC values against S. aureus: 8–16 µg/mL). Mechanistic studies use fluorescence quenching to track binding with bacterial DNA gyrase .

Q. What strategies address solubility limitations in biological assays?

Low aqueous solubility (<0.1 mg/mL) is improved via co-solvents (DMSO ≤1% v/v) or nanoformulation (PLGA nanoparticles, 150–200 nm size). Dynamic light scattering (DLS) confirms colloidal stability. In vivo pharmacokinetics (rat models) show enhanced bioavailability with cyclodextrin inclusion complexes .

Methodological Challenges & Solutions

Q. How are analytical methods validated for quantifying trace impurities in bulk samples?

  • HPLC Validation : Linearity (R² >0.999) across 0.1–100 µg/mL, LOD/LOQ ≤0.05 µg/mL.
  • Forced Degradation : Exposure to UV light (254 nm, 48h) generates photo-oxidized by-products (e.g., quinone derivatives), quantified via peak area normalization .

Q. What protocols ensure reproducibility in large-scale synthesis without compromising stereochemical integrity?

Continuous-flow reactors (microfluidic channels, residence time 10–15 min) minimize thermal degradation. Chiral HPLC (Chiralpak IA column, heptane/ethanol 85:15) confirms >99% enantiomeric excess for nitroethenyl configurations .

Q. How can cross-disciplinary approaches (e.g., materials science) expand the compound’s research applications?

The nitroethenyl group’s redox activity enables use in electrochemical sensors (e.g., carbon paste electrodes for NO₂⁻ detection). Hybrid materials with graphene oxide enhance conductivity, validated via cyclic voltammetry (oxidation peaks at +0.6 V vs. Ag/AgCl) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.